![molecular formula C12H15N7 B7547201 N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as EPPMP, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPMP is a pyrazolopyrimidine derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用机制
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of various cellular pathways. This compound inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also inhibits the activation of mitogen-activated protein kinase (MAPK), a signaling pathway that regulates cell growth and differentiation. In addition, this compound inhibits the replication of viruses by interfering with the viral life cycle.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and inflammation. This compound also regulates the expression of genes involved in cell cycle progression and apoptosis, leading to the induction of cell death in cancer cells. Furthermore, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cellular membranes, making it suitable for in vitro and in vivo studies. This compound is also stable under physiological conditions, allowing for long-term storage and transportation. However, this compound has some limitations for lab experiments. It has low solubility in water, making it difficult to dissolve in aqueous solutions. This compound also has low oral bioavailability, limiting its use in animal studies.
未来方向
There are several future directions for research on N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One potential direction is to investigate the efficacy of this compound in combination with other anti-cancer drugs. Another direction is to explore the potential use of this compound as an anti-inflammatory agent in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Furthermore, future research could focus on improving the solubility and bioavailability of this compound, making it more accessible for scientific research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method of this compound has been optimized to improve the yield and purity of the compound, making it more accessible for scientific research. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Its mechanism of action involves the inhibition of various cellular pathways, leading to the induction of cell death in cancer cells and the regulation of the immune response. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including investigating its efficacy in combination with other anti-cancer drugs and exploring its potential use as an anti-inflammatory agent.
合成方法
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 1-ethyl-4-methyl-1H-pyrazol-5-amine with 2-chloro-3,4-dihydropyrazolo[3,4-d]pyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound, making it more accessible for scientific research.
科学研究应用
N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been shown to have anti-viral properties by inhibiting the replication of viruses such as hepatitis C virus and human immunodeficiency virus.
属性
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7/c1-3-19-7-9(4-16-19)6-18(2)12-10-5-15-17-11(10)13-8-14-12/h4-5,7-8H,3,6H2,1-2H3,(H,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDQYFYMJCIWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)C2=NC=NC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

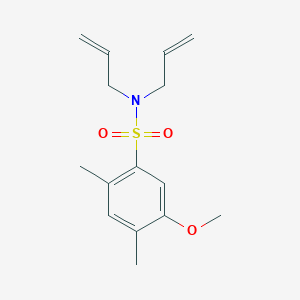
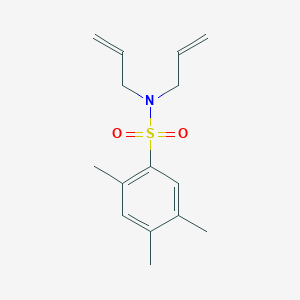
![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
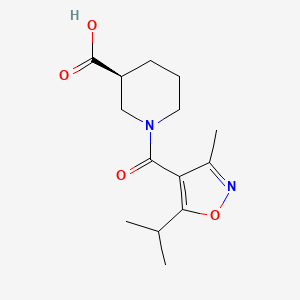
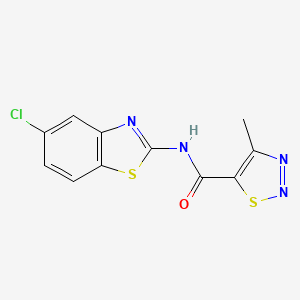
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)

![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)

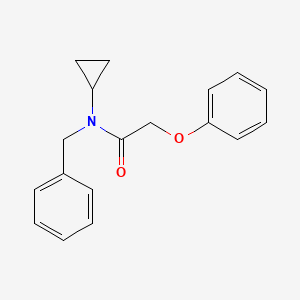
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)